molecular formula C23H30N4OS B12477995 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide

Cat. No.: B12477995
M. Wt: 410.6 g/mol
InChI Key: PQTDQLNFJUHZAT-UHFFFAOYSA-N
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Description

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a pentanoylthiourea group

Preparation Methods

The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzylpiperazine: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form benzylpiperazine.

    Coupling with Phenyl Group: The benzylpiperazine is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Introduction of Pentanoyl Group: The phenyl-benzylpiperazine intermediate is reacted with pentanoyl chloride to introduce the pentanoyl group.

    Formation of Thiourea: Finally, the compound is treated with thiourea to form the desired 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The thiourea group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The thiourea group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its inhibitory effects . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological activity.

Comparison with Similar Compounds

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H30N4OS

Molecular Weight

410.6 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide

InChI

InChI=1S/C23H30N4OS/c1-2-3-9-22(28)25-23(29)24-20-10-12-21(13-11-20)27-16-14-26(15-17-27)18-19-7-5-4-6-8-19/h4-8,10-13H,2-3,9,14-18H2,1H3,(H2,24,25,28,29)

InChI Key

PQTDQLNFJUHZAT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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